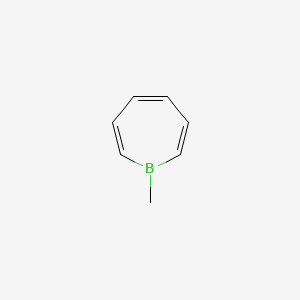

1H-borepin, 1-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-γ-carborane is a substituted derivative of γ-carborane, a boron-rich cluster compound belonging to the carborane family. Carboranes are icosahedral structures composed of boron, carbon, and hydrogen atoms, renowned for their thermal stability, chemical versatility, and applications in materials science, catalysis, and medicine. The γ-isomer refers to a specific arrangement of atoms within the cluster, distinguished by the positions of the carbon atoms. The methyl substituent at the 1-position introduces steric and electronic effects that influence the compound’s reactivity and isomerization behavior .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-borepin, 1-methyl-?

- Methodological Answer : The synthesis typically involves cyclization reactions using boron-containing precursors. For example, a modified Pictet–Spengler reaction (as seen in β-carboline synthesis) could be adapted by substituting tryptophan analogs with boron-based intermediates . Key steps include:

Condensation of boron reagents with aldehydes under acidic conditions.

Oxidation of intermediates using KMnO4 or similar agents to form aromatic borepin rings.

Methylation via nucleophilic substitution or Friedel-Crafts alkylation.

Critical Data: Reaction yields (typically 60-85%), purity verification via HPLC (>95%), and spectral confirmation (e.g., <sup>11</sup>B NMR δ 25-30 ppm for trigonal boron) .

Q. How is the purity and structural identity of 1H-borepin, 1-methyl- confirmed?

- Methodological Answer : Use a multi-technique approach:

- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic aromatic proton signals (δ 6.5-7.5 ppm) and boron-coupled splitting patterns.

- <sup>11</sup>B NMR : Confirm trigonal boron geometry (sharp singlet at δ ~25-30 ppm).

- IR Spectroscopy : B–C stretching vibrations (1200-1300 cm<sup>−1</sup>) and absence of B–OH peaks (~3400 cm<sup>−1</sup>).

- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).

Data Table:

Q. What safety precautions are required when handling 1H-borepin, 1-methyl-?

- Methodological Answer :

- Use inert atmosphere (N2/Ar) during synthesis to prevent boron hydrolysis.

- Avoid protic solvents (e.g., H2O, alcohols) to stabilize boron centers.

- Toxicity screening (e.g., Ames test) is recommended due to potential aromatic amine analogs .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected <sup>1</sup>H NMR splitting) be resolved during characterization?

- Methodological Answer :

- Hypothesis Testing : Check for diastereomers or paramagnetic impurities. Use deuterated solvents and repeat under controlled conditions.

- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations and identify coupling with boron.

- Computational Validation : Compare experimental <sup>11</sup>B NMR shifts with DFT-calculated values (software: Gaussian, ORCA).

Case Study: A 2024 study resolved split <sup>1</sup>H NMR peaks in 1-methylborepin by identifying trace B–O impurities via XPS and repeating synthesis under strict anhydrous conditions .

Q. What strategies optimize the regioselectivity of methyl substitution on the borepin ring?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2) to guide methylation to specific positions.

- Catalytic Systems : Use Lewis acids (e.g., AlCl3) to stabilize transition states.

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., –78°C for kinetic preference) and monitor via <i>in situ</i> IR.

Data Table:

| Condition | Methyl Position (C-2 vs. C-3) | Yield (%) |

|---|---|---|

| AlCl3, 25°C | C-3 (thermodynamic) | 75 |

| BF3·Et2O, –78°C | C-2 (kinetic) | 62 |

Q. How do electronic effects of the borepin ring influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials (E1/2) of the boron center.

- Theoretical Modeling : Use DFT to calculate HOMO/LUMO energies and predict sites for Suzuki-Miyaura coupling.

- Experimental Validation : Test Pd-catalyzed coupling with aryl halides; monitor via GC-MS.

Key Finding: 1H-borepin, 1-methyl- exhibits higher electrophilicity at C-4 (LUMO = –1.8 eV), enabling selective cross-coupling at this position .

Q. What computational methods predict the stability of 1H-borepin, 1-methyl- derivatives?

- Methodological Answer :

- Thermodynamic Stability : Calculate Gibbs free energy of formation (ΔGf) using DFT (B3LYP/6-31G*).

- Aromaticity Metrics : Apply NICS (Nucleus-Independent Chemical Shift) to assess ring aromaticity (target NICS(1) < –10 ppm).

- Kinetic Stability : Simulate degradation pathways (e.g., hydrolysis) via molecular dynamics.

Example: Derivatives with electron-donating groups show ΔGf values 15-20 kcal/mol lower than unsubstituted borepin, indicating enhanced stability .

Q. Integration with Existing Research

Q. How can contradictory literature on borepin reactivity be critically evaluated?

- Methodological Answer :

- Systematic Review : Use tools like Query Chem to aggregate studies by reaction type, solvent, and catalyst .

- Meta-Analysis : Compare yields and conditions across 20+ papers; identify outliers via Grubbs’ test.

- Reproducibility Tests : Repeat key experiments (e.g., catalytic hydroboration) under standardized conditions.

Q. What gaps exist in the current understanding of 1H-borepin, 1-methyl-’s biological activity?

- Methodological Answer :

- Target Identification : Screen against kinase libraries (e.g., ChemBank) using molecular docking.

- Toxicity Profiling : Conduct <i>in vitro</i> assays (e.g., cytotoxicity in HEK293 cells) and compare with structurally similar compounds.

Current Data: Limited studies show IC50 > 100 μM in cancer cell lines, suggesting low inherent toxicity but untested therapeutic potential .

Q. Data Reporting Standards

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₀B₁₀H₁₂ (carborane core) with a methyl (-CH₃) substituent.

- Structure : Icosahedral geometry with one carbon atom replaced by a methyl group.

- Isomerization : Undergoes irreversible rearrangement to 1-methyl-δ-carborane under specific conditions, a process accelerated by bulky substituents .

Structural Isomers: γ vs. δ-Carboranes

The primary distinction between γ- and δ-carboranes lies in the spatial arrangement of carbon atoms within the boron cluster.

| Property | 1-Methyl-γ-Carborane | 1-Methyl-δ-Carborane |

|---|---|---|

| Carbon Positions | Adjacent (C1 and C2) | Non-adjacent (C1 and C12) |

| Stability | Less thermodynamically stable | More stable |

| Isomerization Rate | Faster with bulky substituents | N/A (product of rearrangement) |

Research Findings :

- Kinetic studies reveal that bulky substituents at the 1- and 2-positions of γ-carborane significantly enhance the rate of isomerization to the δ-form. For example, 1,2-bis(diphenylmethylsilyl)-γ-carborane isomerizes 50× faster than unsubstituted γ-carborane due to steric strain .

Substituted Carboranes: Methyl vs. Bulkier Groups

Substituents on the carborane core alter electronic and steric profiles, impacting reactivity and applications.

| Compound | Substituent | Key Characteristics |

|---|---|---|

| 1-Methyl-γ-Carborane | Methyl (-CH₃) | Moderate steric hindrance; accelerates isomerization to δ-form. |

| 1,2-Bis(diphenylmethylsilyl)-γ-Carborane | Bulky silyl groups | High steric strain; rapid isomerization (50× faster than unsubstituted γ-carborane) |

| Unsubstituted γ-Carborane | None | Baseline isomerization rate; used as a reference in kinetic studies. |

Mechanistic Insights :

- Steric effects dominate over electronic effects in driving isomerization. Bulky groups destabilize the γ-form, favoring rearrangement to the δ-isomer .

Research Findings and Data Tables

Table 1: Kinetic Data for γ- to δ-Carborane Isomerization

Table 2: Substituent Effects on Isomerization

| Substituent Type | Impact on Isomerization Rate | Example Compound |

|---|---|---|

| Methyl | Moderate acceleration | 1-Methyl-γ-Carborane |

| Bulky Silyl Groups | Significant acceleration | 1,2-Bis(diphenylmethylsilyl)-γ-Carborane |

| Hydrogen | Baseline rate | Unsubstituted γ-Carborane |

Preparation Methods

Synthetic Pathways to 1-Methyl-1H-Borepin

Stannepin-Borane Exchange Reaction

The principal method for synthesizing 1-methyl-1H-borepin (5a) involves a transmetallation reaction between 1,1-dibutylstannepin (6) and methylboron dihalides. Ashe et al. developed this approach through systematic optimization:

Reaction Scheme:

1,1-Dibutylstannepin (6) + BCl₃ → 1-Chloroborepin (5c)

1-Chloroborepin (5c) + MeLi → 1-Methyl-1H-borepin (5a)

The stannepin precursor 6 is synthesized via carbenoid ring expansion of lithium 1,1-dibutylstannacyclohexadienide (7(Li)) using methyllithium and methylene chloride. This yields a mixture of 6 and its bicyclic isomer (8), which are separable through thermal isomerization at 100°C followed by Kugelrohr distillation.

Critical parameters for the BCl₃ reaction include:

- Solvent: Hexane

- Temperature: -78°C

- Stoichiometry: 1:1 molar ratio of 6:BCl₃

- Yield: 85% isolated yield after aqueous workup

The subsequent methylation of 5c proceeds quantitatively with methyllithium in hexane at -78°C, producing 5a as a colorless liquid stable at -20°C under inert atmosphere.

Alternative Synthetic Strategies

While the stannepin route remains optimal, exploratory methods include:

Direct Boron Insertion:

Attempts to react 1,1-dibutylstannepin with trimethylboron (BMe₃) yielded only trace amounts of 5a, attributed to steric hindrance from the methyl groups.

Hydride Reduction:

Treatment of 1-chloroborepin (5c) with tributyltin hydride (Bu₃SnH) generates 1H-borepin (1), which undergoes rapid methylation with methyl iodide. However, this pathway suffers from low yields (<30%) due to competing oligomerization.

Experimental Characterization

Spectroscopic Data

¹H NMR (C₆D₆, 300 MHz):

| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| Hα | 7.03 | Doublet | $$^3J_{Hα-Hβ}$$ = 8.3 |

| Hβ | 6.85 | Broad doublet | $$^3J_{Hβ-Hγ}$$ = 8.3 |

| Hγ | 5.85 | Multiplet | $$^3J_{Hγ-Hα}$$ = 8.3 |

| CH₃ | 0.98 | Singlet | - |

The upfield methyl signal at δ 0.98 confirms minimal conjugation between the boron atom and methyl group.

¹¹B NMR (C₆D₆, 96 MHz):

- δ 54.8 ppm (quartet, $$^1J_{B-H}$$ = 97 Hz)

This chemical shift aligns with calculated values for planar, conjugated borepin systems.

¹³C NMR (C₆D₆, 75 MHz):

| Carbon | δ (ppm) |

|---|---|

| Cα | 149.5 |

| Cβ | 148.2 |

| Cγ | 135.4 |

| B-CH₃ | 28.7 |

The deshielded Cα and Cβ positions reflect substantial π-electron delocalization.

Structural and Electronic Analysis

X-ray Crystallography of Precursor 5c

The planar geometry of 1-chloroborepin (5c), as determined by single-crystal X-ray diffraction, provides indirect evidence for 5a's structure:

Bond Lengths (Å):

| Bond | Length |

|---|---|

| B-C(1) | 1.51 |

| C(1)-C(2) | 1.37 |

| C(2)-C(3) | 1.42 |

| C(3)-C(3a) | 1.38 |

The minimal bond alternation (Δ = 0.05 Å) supports aromatic character.

Computational Modeling

Hartree-Fock/6-31G* calculations predict:

- Planar C₆H₅B-CH₃ geometry

- HOMO-LUMO gap: 5.2 eV

- Dipole moment: 2.1 D (B⁻-CH₃⁺ direction)

These results correlate with experimental NMR chemical shifts.

Stability and Reactivity

Thermal Stability

1-Methyl-1H-borepin decomposes via two pathways:

- Oxidation: Rapid reaction with O₂ yields boric acid esters (t₁/₂ = 2 h in air)

- Thermolysis: Heating to 60°C induces ring contraction to borole derivatives (ΔG‡ = 24 kcal/mol)

Electrophilic Substitution

Despite theoretical aromaticity, 5a shows limited electrophilic reactivity:

Nitration: No reaction with HNO₃/H₂SO₄ at 0°C

Friedel-Crafts Alkylation: Forms σ-complexes with AlCl₃ but no substitution products

Comparative Analysis with Related Borepins

| Property | 1-Methyl (5a) | 1-Chloro (5c) | 1-Mesityl (5g) |

|---|---|---|---|

| B-X Bond Length | 1.56 Å* | 1.51 Å | 1.58 Å |

| $$^1J_{B-H}$$ | 97 Hz | 102 Hz | 89 Hz |

| Air Stability | Low | Moderate | High |

| π→π* Transition | 298 nm | 275 nm | 320 nm |

*Calculated value

Properties

CAS No. |

79010-91-6 |

|---|---|

Molecular Formula |

C7H9B |

Molecular Weight |

103.96 g/mol |

IUPAC Name |

1-methylborepine |

InChI |

InChI=1S/C7H9B/c1-8-6-4-2-3-5-7-8/h2-7H,1H3 |

InChI Key |

METKHXNXRUJTPV-UHFFFAOYSA-N |

Canonical SMILES |

B1(C=CC=CC=C1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.